molecular formula C17H20N4O B14150912 Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone CAS No. 65092-23-1

Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone

Cat. No.: B14150912
CAS No.: 65092-23-1
M. Wt: 296.37 g/mol
InChI Key: BETVQNNVHGBVPL-UHFFFAOYSA-N
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Description

Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone typically involves multi-step organic reactions. One common method includes the alkylation or acylation of secondary amines. For instance, the secondary amine can be treated with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl)methanone lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

65092-23-1

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone

InChI

InChI=1S/C17H20N4O/c22-16(13-4-2-1-3-5-13)21-10-7-17(8-11-21)15-14(6-9-20-17)18-12-19-15/h1-5,12,20H,6-11H2,(H,18,19)

InChI Key

BETVQNNVHGBVPL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)C(=O)C3=CC=CC=C3)C4=C1NC=N4

solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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